Butyl[1-(thiophen-2-YL)ethyl]amine
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Overview
Description
Butyl[1-(thiophen-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to a thiophene ring via an ethylamine linkage The thiophene ring, a five-membered heteroaromatic ring containing sulfur, is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of 2-Thiopheneethylamine: This intermediate is synthesized by reacting thiophene with N,N-dimethylformamide (DMF) to form 2-thiophenecarboxaldehyde. This is then reacted with chloroacetic acid isopropyl ester to produce 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldoxime.
Alkylation: The 2-thiopheneethylamine is then alkylated with butyl bromide under basic conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis of the intermediates followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Butyl[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl[1-(thiophen-2-yl)ethyl]amine largely depends on its derivatives and their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, thiophene derivatives are known to modulate kinase activity, inhibit microbial growth, and act as anti-inflammatory agents .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: Shares the thiophene ring and ethylamine linkage but lacks the butyl group.
Thiophene-2-carboxaldehyde: An intermediate in the synthesis of thiophene derivatives.
Thiophene sulfoxides and sulfones: Oxidized forms of thiophene derivatives.
Uniqueness
Butyl[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Biological Activity
Butyl[1-(thiophen-2-YL)ethyl]amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data from various studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thiophene derivatives. The basic structure can be represented as follows:
- Chemical Formula : C11H15N
- Molecular Weight : 175.25 g/mol
This compound features a thiophene ring, which contributes to its biological activity through various mechanisms of action.
The biological activity of this compound largely depends on its interactions at the molecular level. Key mechanisms include:
- Enzyme Inhibition : Thiophene derivatives are known to modulate the activity of various enzymes, including kinases and topoisomerases, which are critical for cellular processes such as DNA replication and repair .
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to inflammation and pain management .
- Antimicrobial Action : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. For example:
- Minimum Inhibitory Concentrations (MICs) : In vitro studies have demonstrated that certain derivatives exhibit MICs as low as 0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <0.03125 |
Klebsiella pneumoniae | 1 - 4 |
Acinetobacter baumannii | 1 - 4 |
Anticancer Activity
Research has also indicated potential anticancer properties, particularly through the inhibition of cancer cell proliferation and induction of apoptosis in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Anti-inflammatory Properties
Compounds related to this compound have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antibacterial efficacy of this compound against various pathogens. Results indicated significant inhibition against both resistant and non-resistant strains, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Research :
In a recent investigation, derivatives of this compound were tested against human cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating promising anticancer activity that warrants further exploration in clinical settings. -
Inflammation Model :
A mouse model was employed to assess the anti-inflammatory effects of the compound. Administration resulted in reduced swelling and pain response, supporting its therapeutic potential in inflammatory disorders.
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChI Key |
MNKPLGVKYGFNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
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